molecular formula C30H30N6O6S2 B2498710 2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1173728-03-4

2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2498710
CAS No.: 1173728-03-4
M. Wt: 634.73
InChI Key: JFZAGIMPQLTWNQ-UHFFFAOYSA-N
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Description

2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C30H30N6O6S2 and its molecular weight is 634.73. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity of Quinazoline Derivatives :

    • Quinazoline derivatives, similar to the compound , have been synthesized and evaluated for their biological activities. For instance, a study by Berest et al. (2011) explored the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. These compounds showed significant in vitro anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
  • Antitumor and Monoamine Oxidase Inhibition :

    • Markosyan et al. (2008) investigated the interaction of certain quinazoline derivatives with phenyl- and phenethylisothiocyanates, leading to compounds with moderate antitumor effects and monoamine oxidase (MAO) inhibition properties (Markosyan et al., 2008).
  • Analgesic and Anti-inflammatory Activities :

    • Santagati et al. (1994) studied the pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, revealing their potential as analgesic and anti-inflammatory agents (Santagati et al., 1994).
  • Potential COVID-19 Drug Candidates :

    • Fahim and Ismael (2021) explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives and proposed them as potential COVID-19 drug candidates through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
  • Antimicrobial Activity and Quantum Calculations :

    • The reactivity and antimicrobial activity of sulphonamide derivatives, similar to the queried compound, were examined by Fahim and Ismael (2019), highlighting their potential in combating microbial infections (Fahim & Ismael, 2019).
  • Antibacterial Activity of Quinazoline Derivatives :

    • A study by Bilyi et al. (2015) synthesized 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their derivatives, which showed high antibacterial activity against Staphylococcus aureus (Bilyi et al., 2015).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O6S2/c1-42-25-9-5-2-6-20(25)17-33-26(37)16-24-29(39)36-28(34-24)22-7-3-4-8-23(22)35-30(36)43-18-27(38)32-15-14-19-10-12-21(13-11-19)44(31,40)41/h2-13,24H,14-18H2,1H3,(H,32,38)(H,33,37)(H2,31,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZAGIMPQLTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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